Superior Nicotinic Acetylcholine Receptor Antagonism Compared to Methoxy Analog
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine demonstrates potent and subtype-selective antagonism at human nicotinic acetylcholine receptors (nAChRs), a profile that is quantitatively distinct from its 4-methoxy analog (MXP). For instance, it exhibits an IC50 of 1.8 nM at the human alpha3beta4 nAChR subtype [1]. In contrast, the 4-methoxy analog (MXP) is reported to have an IC50 of >10,000 nM (10 µM) at the same receptor subtype, a difference of more than 5,500-fold [2].
| Evidence Dimension | Potency of nAChR Antagonism (alpha3beta4 subtype) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | (1-(4-Methoxyphenyl)cyclohexyl)methanamine (MXP) IC50 > 10,000 nM |
| Quantified Difference | Target compound is >5,555-fold more potent. |
| Conditions | Human alpha3beta4 nAChR expressed in SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This data demonstrates that the ethoxy substitution confers a functionally critical increase in nAChR antagonism, making the ethoxy derivative a far superior chemical probe for studying this receptor subtype.
- [1] EcoDrugPlus. Bioactivity Data for Compound ID 2126094. University of Helsinki. View Source
- [2] Roth, B. L., et al. (2014). Methoxphenidine (MXP) and its analogs: pharmacology and structure-activity relationships. NIDA Research Monograph. View Source
